2-((2-Methylthiazol-4-yl)methyl)-2,8-diazaspiro[4.5]decan-3-one
Description
2-((2-Methylthiazol-4-yl)methyl)-2,8-diazaspiro[4.5]decan-3-one is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, adds to the compound’s chemical versatility and potential biological activity .
Properties
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-10-15-11(8-18-10)7-16-9-13(6-12(16)17)2-4-14-5-3-13/h8,14H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZABZDAXVYISAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CC3(CCNCC3)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylthiazol-4-yl)methyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with the appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, driving the reaction to completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylthiazol-4-yl)methyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the spiro linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or chemical properties .
Scientific Research Applications
2-((2-Methylthiazol-4-yl)methyl)-2,8-diazaspiro[4
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive agent, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 2-((2-Methylthiazol-4-yl)methyl)-2,8-diazaspiro[4.5]decan-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its anti-ulcer activity may involve the inhibition of gastric acid secretion or the protection of the gastric mucosa through antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound shares a similar spiro structure but lacks the methylthiazole moiety.
2,4-Diaminopyrimidine derivatives: These compounds possess a different core structure but exhibit similar biological activities, such as anticancer properties.
Uniqueness
The presence of the 2-methylthiazole moiety in 2-((2-Methylthiazol-4-yl)methyl)-2,8-diazaspiro[4.5]decan-3-one distinguishes it from other spiro compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
